molecular formula C8H10N2O2 B170031 2-Amino-4,5-dimethylnicotinic acid CAS No. 111108-40-8

2-Amino-4,5-dimethylnicotinic acid

Cat. No.: B170031
CAS No.: 111108-40-8
M. Wt: 166.18 g/mol
InChI Key: ZBMDLPDLKBEVRS-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylnicotinic acid is a heterocyclic organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and two methyl groups at the 4 and 5 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethylnicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylpyridine with nitrous acid to introduce the amino group at the 2-position. The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Another approach involves the use of a multi-component reaction, where aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate are reacted in aqueous media using cellulose sulfuric acid as a catalyst . This method offers advantages such as shorter reaction times, simple work-up procedures, and excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The use of recyclable catalysts and environmentally friendly solvents is often emphasized to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids or other catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4,5-dimethylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 2-position allows for hydrogen bonding and electrostatic interactions with active sites, while the methyl groups at the 4 and 5 positions contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-dimethylpyridine: Similar structure but lacks the carboxylic acid group.

    2-Amino-3,5-dimethylbenzoic acid: Similar functional groups but different ring structure.

    2-Amino-4,6-dimethylnicotinic acid: Similar structure with a different substitution pattern on the pyridine ring.

Uniqueness

2-Amino-4,5-dimethylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-4,5-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-3-10-7(9)6(5(4)2)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMDLPDLKBEVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601879
Record name 2-Amino-4,5-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111108-40-8
Record name 2-Amino-4,5-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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